![molecular formula C11H12N8O4S B4110112 1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4110112.png)
1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a triazole moiety, which imparts unique chemical and biological properties. The compound’s structure includes multiple nitrogen atoms, making it a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves several steps, typically starting with the preparation of the purine core followed by the introduction of the triazole moiety. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of formamide derivatives with amines under acidic conditions.
Nitration and substitution reactions:
Microwave-assisted synthesis: This method has been explored to enhance reaction rates and yields.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for developing new drugs with antibacterial, antifungal, and anticancer properties.
Material Science: The compound can be used in the development of smart materials, such as photochromic dyes and sensors.
Biological Research: Its ability to interact with various enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety allows the compound to bind to specific sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
3-nitro-1,2,4-triazol-5-one (NTO): Both compounds contain a triazole ring, but NTO is primarily used as an insensitive high explosive.
1,2,4-triazole derivatives: These compounds share the triazole moiety and exhibit a range of biological activities, including antifungal and anticancer properties.
The uniqueness of this compound lies in its combination of a purine core with a triazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3,7-trimethyl-8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O4S/c1-15-5-6(16(2)11(21)17(3)7(5)20)12-9(15)24-10-13-8(19(22)23)14-18(10)4/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGKZAFJFYTIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC(=NN3C)[N+](=O)[O-])N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-chloro-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-6-methoxyphenoxy]methyl]benzoic acid](/img/structure/B4110041.png)
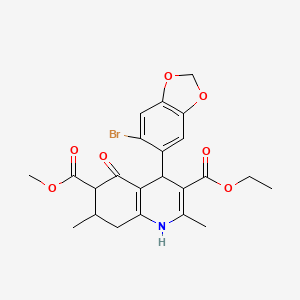
![ethyl 1-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate](/img/structure/B4110051.png)
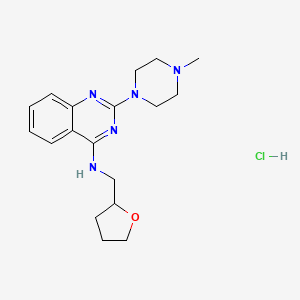
![1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-phenylphthalazine](/img/structure/B4110059.png)
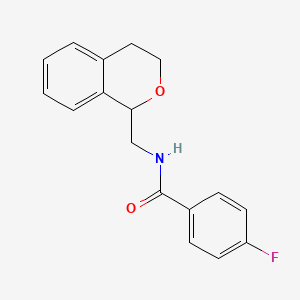
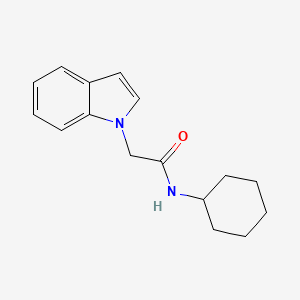
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4110093.png)
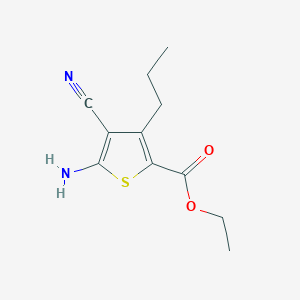
![3-(4-CHLOROPHENYL)-6-IODO-2-[(E)-2-(3-PYRIDYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE](/img/structure/B4110100.png)
![N-[(OXOLAN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4110107.png)
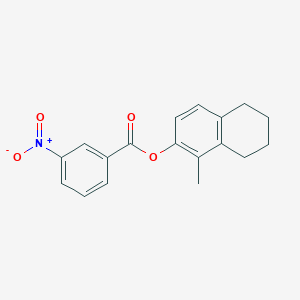
![methyl 2-[({[5-(anilinocarbonyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4110120.png)
![6-methyl-3-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4110130.png)
